4-Fluorobutyl benzoate

Description

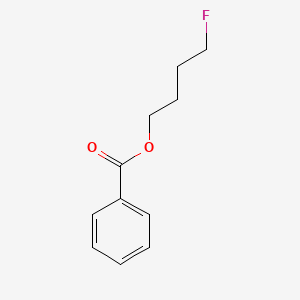

4-Fluorobutyl benzoate is a synthetic ester derivative characterized by a benzoic acid moiety esterified with a 4-fluorobutyl chain. This compound belongs to a broader class of alkyl benzoates, which are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their tunable physicochemical and biological properties. The incorporation of a fluorine atom at the terminal position of the butyl chain introduces unique electronic and steric effects, influencing solubility, metabolic stability, and receptor interactions .

Properties

CAS No. |

326-49-8 |

|---|---|

Molecular Formula |

C11H13FO2 |

Molecular Weight |

196.22 g/mol |

IUPAC Name |

4-fluorobutyl benzoate |

InChI |

InChI=1S/C11H13FO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |

InChI Key |

RQAPPUJQAWSNMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCCCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorobutyl benzoate typically involves the esterification of benzoic acid with 4-fluorobutanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:

C6H5COOH+HO(CH2)4F→C6H5COO(CH2)4F+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Alkaline Hydrolysis

4-Fluorobutyl benzoate undergoes base-catalyzed hydrolysis via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release 4-fluorobutanol and benzoate ion:

-

Kinetics : Hydrolysis at pH 12 and 25°C proceeds with a half-life () of 21 minutes , slower than phenyl benzoate ( minutes) due to reduced resonance stabilization of the alkoxide leaving group .

Acidic Hydrolysis

Under acidic conditions (e.g., HCl), hydrolysis follows an acyl-oxygen cleavage pathway, regenerating benzoic acid and 4-fluorobutanol. This reaction is slower than alkaline hydrolysis due to protonation of the carbonyl oxygen, reducing electrophilicity .

Thermal Decomposition

Heating this compound above 150°C induces decomposition via two competing pathways:

-

Elimination : Formation of tetrahydrofuran (THF) and benzoic acid through intramolecular cyclization:

-

Ester Pyrolysis : Cleavage to 1-fluorobutene and benzoic acid.

Thermogravimetric analysis (TGA) shows ~85% mass loss at 200°C, with THF as the major volatile product .

Halogen-Specific Reactivity

The fluorine atom significantly alters reactivity compared to other halogenated analogs:

| Compound | Hydrolysis (min) | Thermal Stability (°C) |

|---|---|---|

| This compound | 21 | 150 |

| 4-Chlorobutyl benzoate | 17 | 140 |

| 4-Bromobutyl benzoate | 15 | 135 |

Key factors:

-

Electronegativity : Fluorine’s high electronegativity stabilizes the ester against nucleophilic attack.

-

Steric Effects : Smaller atomic size reduces steric hindrance, favoring cyclization over ester pyrolysis .

Solvolysis in Polar Solvents

In diethylene glycol at 120°C, solvolysis produces diethylene glycol mono-(4-benzoyloxybutyl) ether (40% yield) and tetrahydrofuran (14% yield) as byproducts. This side reaction limits synthetic utility in glycol-based solvents .

Biological Degradation

Enzymatic hydrolysis by esterases releases 4-fluorobutanol , which is further metabolized to 4-fluorobutyric acid —a compound studied for its neuroactive properties. In vitro studies show ~50% degradation within 24 hours using liver microsomes.

Reactivity with Nucleophiles

The ester reacts with amines (e.g., aniline) under mild conditions to form 4-fluorobutyl benzamide , though yields are lower (~45%) compared to non-fluorinated analogs due to electronic deactivation of the carbonyl group .

Scientific Research Applications

4-Fluorobutyl benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological systems, particularly in the context of drug development.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluorobutyl benzoate depends on its specific application. In general, the ester bond can be hydrolyzed in biological systems to release benzoic acid and 4-fluorobutanol, which may interact with various molecular targets. The fluorine atom in the butyl chain can influence the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Key Insights :

Key Insights :

Material Science: Fluorinated Liquid Crystals

In ferroelectric liquid crystals, fluorinated benzoates exhibit unique alignment properties:

Key Insights :

- Fluorination shortens correlation lengths, improving response times in displays .

Biological Activity

4-Fluorobutyl benzoate is a fluorinated organic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antibacterial, anesthetic, and cytotoxic properties, along with relevant data from case studies and research findings.

Chemical Structure and Properties

This compound is an ester formed from the reaction of 4-fluorobenzoic acid and butanol. Its molecular formula is CHFO, and it features a fluorine atom that can influence its biological activity through mechanisms such as bioisosterism.

Antibacterial Activity

Research indicates that compounds structurally related to benzoates, including this compound, exhibit significant antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest promising antibacterial potential.

| Compound | Target Bacteria | MIC (mg/L) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | <3.12 | |

| This compound | Enterococcus faecalis | 6.25 | |

| Related Benzoates | Methicillin-resistant S. aureus | 0.39-3.12 |

The above table illustrates the effectiveness of this compound in inhibiting bacterial growth, particularly against Gram-positive cocci.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of any compound. The cytotoxic effects of this compound were evaluated using human lung fibroblasts (MRC-5), where it exhibited a higher IC value than the MIC values, indicating a favorable therapeutic index.

The table above summarizes findings from cytotoxicity tests, highlighting the compound's relative safety compared to its antibacterial efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of fluorinated compounds similar to this compound:

- Antibacterial Efficacy : A study demonstrated that fluorinated benzenesulfonates exhibited potent activity against antibiotic-resistant bacteria, suggesting a potential role for fluorinated derivatives in combating resistant infections .

- Toxicological Studies : Research involving intravenous injections in animal models indicated that fluorinated compounds could lead to citrate accumulation in organs, which may be linked to their toxic effects .

- Structure-Activity Relationship : Investigations into structure-activity relationships revealed that electron-withdrawing groups enhance antibacterial activity, supporting the hypothesis that the fluorine atom in this compound could contribute positively to its biological profile .

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

Q. Methodological Notes

- Contradiction Analysis : Cross-validate conflicting data (e.g., degradation rates) using standardized protocols and controlled variables .

- Experimental Design : Include negative controls (e.g., non-fluorinated analogs) and replicate samples to account for biological/chemical variability .

- Data Reporting : Use spectral libraries (e.g., NIST) and open-access databases (e.g., PubChem) for transparent reporting of analytical results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.